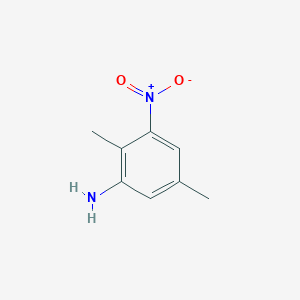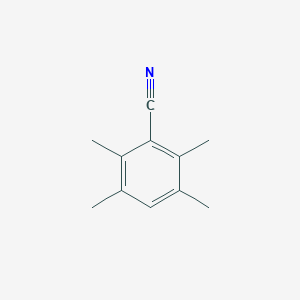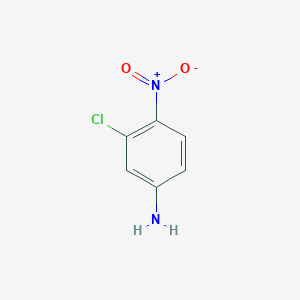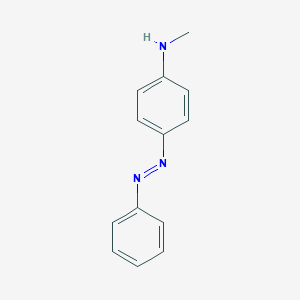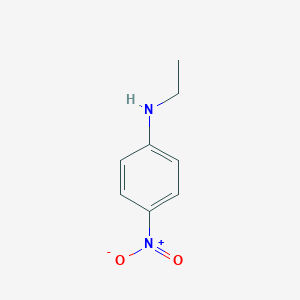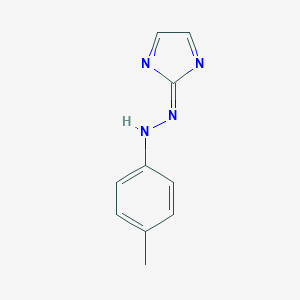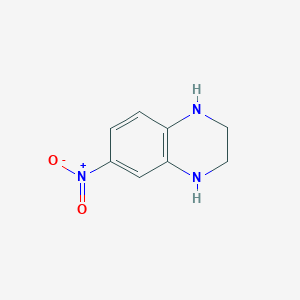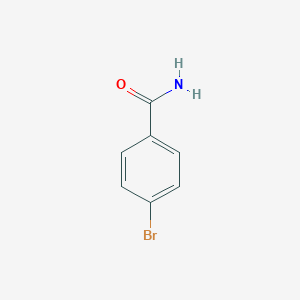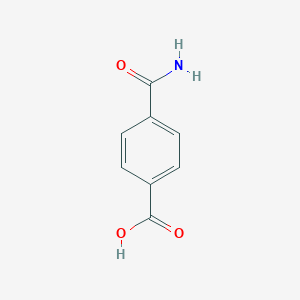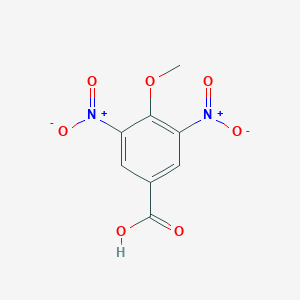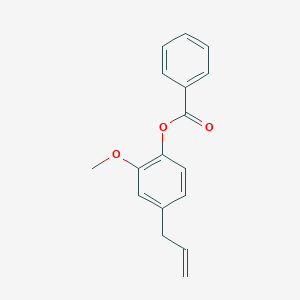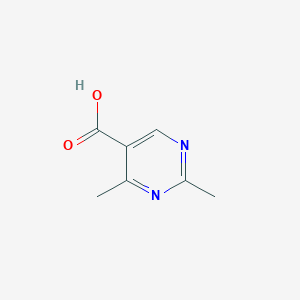
2,4-Dimethylpyrimidine-5-carboxylic acid
Vue d'ensemble
Description
2,4-Dimethylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dimethyl-5-pyrimidinecarboxylic acid . The InChI code is 1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidine-5-carboxylic acid is a powder with a melting point of 154-156 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Application 1: Anti-inflammatory Activities
- Scientific Field : Pharmacology and Medicine .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The anti-inflammatory effects of pyrimidines are usually assessed using inflammation models. For example, Zhang and coworkers used an LPS-stimulated inflammation model to assess the anti-inflammatory activity of the target compounds .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Application 2: Organic Synthesis, Nanotechnology, and Polymers
- Scientific Field : Organic Chemistry, Nanotechnology, and Polymer Science .
- Summary of the Application : Carboxylic acids, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in various areas such as organic synthesis, nanotechnology, and polymers . They are used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids are used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to the development of various products and technologies .
Application 3: Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in the synthesis of various pyrimidine derivatives .
- Methods of Application : Various methods have been developed for the synthesis of pyrimidine derivatives, including oxidative annulation, three-component coupling reactions, and multicomponent synthesis .
- Results or Outcomes : These methods have enabled the efficient and facile synthesis of structurally important pyrimidines .
Application 4: Synthesis of Pyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrimidines, including “2,4-Dimethylpyrimidine-5-carboxylic acid”, are used in the synthesis of various pyrimidine derivatives .
- Methods of Application : Various methods have been developed for the synthesis of pyrimidine derivatives, including oxidative annulation, three-component coupling reactions, and multicomponent synthesis .
- Results or Outcomes : These methods have enabled the efficient and facile synthesis of structurally important pyrimidines .
Application 5: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
- Scientific Field : Organic Chemistry .
- Summary of the Application : “2,4-Dimethylpyrimidine-5-carboxylic acid” can be used in the synthesis of 2-substituted pyrimidine-5-carboxylic esters .
- Methods of Application : The specific methods of application are not detailed in the sources I found .
- Results or Outcomes : The outcomes of this application are not detailed in the sources I found .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGZJBHDQRFOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424587 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine-5-carboxylic acid | |
CAS RN |
74356-36-8 | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



